molecular formula C14H17ClN4O B1386168 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1097791-32-6

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No. B1386168
CAS RN: 1097791-32-6
M. Wt: 292.76 g/mol
InChI Key: QLTAEWIZIRHZKC-UHFFFAOYSA-N
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Description

The compound “1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane” is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a 1,4-diazepane ring, and a chlorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, 1,2,4-oxadiazoles can be synthesized through the cyclization of appropriate precursors . The synthesis of 1,4-diazepanes often involves the reaction of a suitable diamine with a dihalide .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The 1,4-diazepane ring is a seven-membered heterocyclic ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by its functional groups. The 1,2,4-oxadiazole ring can participate in various reactions, including nucleophilic substitution and electrophilic aromatic substitution . The 1,4-diazepane ring can also undergo various reactions, such as ring-opening reactions .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. Additionally, the potential applications of this compound in areas such as medicine and agriculture could be explored .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c15-12-4-2-11(3-5-12)14-17-13(20-18-14)10-19-8-1-6-16-7-9-19/h2-5,16H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAEWIZIRHZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
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1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
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1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
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1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
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1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

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